molecular formula C16H13ClF3N3O2 B2370723 (2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 477762-22-4

(2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2370723
CAS No.: 477762-22-4
M. Wt: 371.74
InChI Key: VCVVZQPZZPGGJD-UXBLZVDNSA-N
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Description

The compound (2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a complex organic molecule featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, along with a dimethoxyphenyl group and a nitrile functional group

Scientific Research Applications

(2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its chemical stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of substituents: The chlorine, methyl, and trifluoromethyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and trifluoromethylating agents.

    Coupling with the dimethoxyphenyl group: This step involves the formation of a carbon-carbon bond between the pyrazole ring and the dimethoxyphenyl group, often achieved through a cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the nitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to (2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile include:

    (2Z)-3-[5-chloro-1-methyl-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    (2Z)-3-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile: Similar structure but with different substitution patterns, leading to variations in properties and applications.

The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c1-23-15(17)11(14(22-23)16(18,19)20)6-10(8-21)9-4-5-12(24-2)13(7-9)25-3/h4-7H,1-3H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVVZQPZZPGGJD-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=C(C#N)C2=CC(=C(C=C2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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